molecular formula C15H13Cl2NO B5779020 N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide

N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide

Cat. No. B5779020
M. Wt: 294.2 g/mol
InChI Key: DFMXFWYBMHKFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide, also known as DCMF, is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In breast cancer cells, N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. In Alzheimer's disease, N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide has been shown to increase the levels of acetylcholine in the brain, which is important for memory and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide in lab experiments is its high potency and specificity, which makes it a valuable tool for studying the mechanisms of cancer and neurodegenerative diseases. However, one limitation is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective analogs of N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide for use in cancer and Alzheimer's disease research. Another area of interest is the investigation of the potential synergistic effects of N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide with other drugs or therapies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide in vivo is an important area of future research.

Synthesis Methods

The synthesis of N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide involves the reaction of 2,6-dichloroaniline with 3,4-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide.

Scientific Research Applications

N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anticancer properties, particularly against breast cancer cells. N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-6-7-11(8-10(9)2)15(19)18-14-12(16)4-3-5-13(14)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMXFWYBMHKFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dichlorophenyl)-3,4-dimethylbenzamide

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